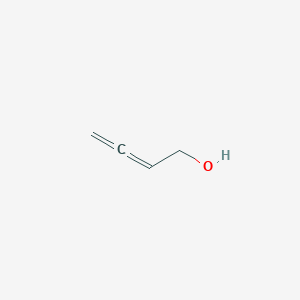

2,3-Butadien-1-ol

描述

Significance of Allenols as Chemical Intermediates in Organic Synthesis

Allenols, which are organic compounds containing both an allene (B1206475) and a hydroxyl functional group, have emerged as crucial building blocks in modern organic synthesis. acs.orgnih.gov Their importance stems from the synergistic interplay between the two functional groups, which imparts unique reactivity not observed in simpler alkenes or alcohols. acs.orgnih.govnih.gov This distinct reactivity allows allenols to participate in a wide array of chemical transformations, making them versatile precursors for the synthesis of diverse and complex molecular architectures. acs.orgresearchgate.net

The utility of allenols as synthetic intermediates is underscored by the development of numerous methods for their preparation, including both racemic and enantiomerically pure forms. acs.orgnih.gov These methods often employ transition-metal catalysis to achieve high levels of stereoselectivity, which is critical for the synthesis of chiral molecules such as pharmaceuticals and natural products. researchgate.net The ability to access enantiopure allenols has further expanded their role in asymmetric synthesis. nih.gov

Allenols can be viewed as π-activated alcohols, a characteristic that enhances their reactivity in elimination, substitution, and rearrangement reactions. acs.orgnih.gov This activation facilitates the formation of various open-chain products like dienes and enynes, as well as cyclic structures such as furans and pyrans. acs.org Their capacity to act as bidentate nucleophiles-electrophiles, particularly when activated by a metal catalyst, further broadens their synthetic applications. acs.org

Structural Overview and Unique Reactivity of 2,3-Butadien-1-ol as a Fundamental Allenol

This compound, with the chemical formula C4H6O, is the simplest member of the allenol family. ontosight.aiorgsyn.org Its structure features a four-carbon chain with two cumulative double bonds (an allene group) and a primary alcohol group at one end. ontosight.aiuni.lu This arrangement of functional groups makes it a highly reactive and versatile intermediate in organic synthesis. ontosight.aiorgsyn.org The presence of both the allene and hydroxyl moieties allows for a wide range of chemical transformations. ontosight.aiorgsyn.org

The allene portion of the molecule is a key contributor to its unique reactivity. Allenes are known for their ability to act as both electrophiles and nucleophiles and to participate in cycloaddition reactions and rearrangements. nih.gov In this compound, the hydroxyl group can influence the reactivity of the allene, for instance, by directing metal catalysts or participating in intramolecular reactions. acs.org This synergistic effect between the two functional groups is a defining characteristic of allenol chemistry. acs.orgnih.gov

The reactivity of this compound allows it to serve as a precursor to a variety of other molecules. For example, it can undergo addition reactions, polymerization, and can be used as a substrate in enzymatic transformations. ontosight.ai Its utility as a building block extends to the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.ai Furthermore, derivatives of this compound, such as those with sulfonyl and benzoate (B1203000) groups, have been employed as reagents and nucleophilic catalysts in organic synthesis, facilitating the formation of complex carbon-carbon and carbon-heteroatom bonds. lookchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H6O | ontosight.aialfa-chemistry.com |

| Molecular Weight | 70.09 g/mol | alfa-chemistry.com |

| CAS Number | 18913-31-0 | ontosight.aialfa-chemistry.com |

| Density | 0.919 g/mL at 25 °C | |

| Boiling Point | 127 °C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 43.1 °C | alfa-chemistry.com |

| Refractive Index | n20/D 1.477 | |

| InChI | 1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2 | uni.lu |

| InChIKey | JXKCVRNKAPHWJG-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | C=C=CCO | uni.lualfa-chemistry.com |

Interactive Data Table: Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| 1H NMR (500 MHz, CDCl3) | δ: 1.60 (brs, 1 H, OH), 4.15 (dt, J = 6.1, 3.0 Hz, 2 H), 4.85 (dt, J = 6.5, 3.0 Hz, 2 H), 5.35 (quint, J = 6.4 Hz, 1 H) | orgsyn.org |

| 13C NMR (125 MHz, CDCl3) | δ: 60.0, 76.7, 90.6, 207.8 | orgsyn.org |

| IR (neat) | ν 3333, 1956, 1046, 1010 cm-1 | orgsyn.org |

| Mass Spectrometry (EI) | m/z 70 (M+, 18.11), 55 (100) | orgsyn.org |

Structure

2D Structure

3D Structure

属性

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKCVRNKAPHWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18913-31-0 | |

| Record name | 2,3-Butadien-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18913-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Butadien 1 Ol

Historical Approaches to Buta-2,3-dien-1-ol Synthesis

Early methods for the synthesis of 2,3-butadien-1-ol were characterized by their multi-step nature and reliance on potent, often hazardous, stoichiometric reducing agents.

Multi-step Manipulations and Stoichiometric Reducing Reagents (e.g., LiAlH₄, MeLi)

Several of the initial synthetic pathways to this compound required multiple transformations of readily available starting materials. orgsyn.orgorgsyn.org A common feature in these historical syntheses was the final step, which invariably involved the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or methyllithium (B1224462) (MeLi). orgsyn.orgorgsyn.org For instance, the reduction of 4-chloro-2-butyn-1-ol (B75936) with lithium aluminum hydride was a known method to produce the allenic alcohol. researchgate.net Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and esters, to alcohols. khanacademy.orgmasterorganicchemistry.com

Limitations of Previous Procedures for Large-Scale Production

The historical methods for synthesizing this compound were fraught with challenges that made them unsuitable for large-scale production. orgsyn.orgorgsyn.org The use of stoichiometric reducing agents like LiAlH₄ and MeLi is inherently less efficient and generates significant waste, a concept related to a high E factor (environmental factor). orgsyn.orgorgsyn.orgresearchgate.net Furthermore, these reagents, along with solvents like pyridine (B92270) and benzene (B151609) that were sometimes used, are hazardous and dangerous to handle on an industrial scale. orgsyn.orgorgsyn.org A notable safety concern was the intermediate 4-chlorobut-2-yn-1-ol, which is highly explosive and a severe skin irritant. orgsyn.orgorgsyn.org These factors, combined with issues related to workup and product separation, underscored the need for a more facile, safe, and scalable synthetic route. orgsyn.org

Copper-Catalyzed Synthesis of Functionalized Terminal Allenes Including this compound

To overcome the limitations of earlier methods, significant research has focused on developing catalytic, one-step procedures. Copper-catalyzed reactions have emerged as a particularly effective strategy for the synthesis of this compound and other functionalized terminal allenes.

CuI-Catalyzed One-Step Preparation from 1-Alkynes and Formaldehyde (B43269)

A significant advancement has been the development of a one-step synthesis of terminal allenes from 1-alkynes and paraformaldehyde, catalyzed by copper(I) iodide (CuI). orgsyn.orgchemistryviews.org This method provides a more direct and efficient route to compounds like this compound, starting from the readily available propargyl alcohol. orgsyn.org The reaction proceeds smoothly to afford the desired allenol. orgsyn.orgorgsyn.org This catalytic approach avoids the use of the hazardous stoichiometric reagents characteristic of older methods. chemistryviews.org

Role of Amine Additives (e.g., Diisopropylamine (B44863), Dicyclohexylamine) and their Effect on Yields

Amine additives play a crucial role in the copper-catalyzed synthesis of allenes. orgsyn.orgresearchgate.net Initially, a system using copper(I) bromide (CuBr) and diisopropylamine in dioxane was developed. orgsyn.org However, a subsequent modification using CuI and dicyclohexylamine (B1670486) (Cy₂NH) led to substantially improved yields of the allene (B1206475) products. orgsyn.org Further optimization has shown that using diisopropylamine is highly effective. orgsyn.orgresearchgate.net The choice of amine is critical, as it is believed to play a very important role in the transformation, significantly impacting the reaction's efficiency and yield. orgsyn.orgresearchgate.net For the synthesis of this compound, the use of 1.4 equivalents of diisopropylamine was found to be optimal. orgsyn.orgorgsyn.org

Optimization of Reaction Conditions: Solvent Effects (e.g., THF) and Catalyst Loading

Extensive screening of reaction parameters has been conducted to optimize the synthesis of terminal allenes. orgsyn.org Tetrahydrofuran (B95107) (THF) has been identified as the optimal solvent for the practical large-scale synthesis of this compound. orgsyn.orgorgsyn.org The reaction is typically carried out under reflux conditions (approximately 66 °C). orgsyn.orgorgsyn.org Catalyst loading has also been a key area of optimization. While initial protocols used a high loading of CuI (0.5 equivalents), a more facile and efficient protocol has been developed using a lower catalyst loading of 7.5–10 mol-% of CuI. orgsyn.orgresearchgate.net This reduction in catalyst loading makes the process more cost-effective and environmentally friendly. researchgate.netchemistryviews.org A practical procedure for a 0.4 mol scale synthesis of this compound using 0.5 equivalents of CuI in refluxing THF has been established, yielding 38-45% of the product. orgsyn.orgorgsyn.org

Table 1: Optimized Reaction Conditions for Copper-Catalyzed Synthesis of this compound

| Parameter | Optimal Condition | Source(s) |

|---|---|---|

| Catalyst | Copper(I) Iodide (CuI) | orgsyn.orgresearchgate.net |

| Catalyst Loading | 7.5-10 mol-% (optimized) or 0.5 equiv. (practical scale) | orgsyn.orgresearchgate.net |

| Starting Alkyne | Propargyl Alcohol | orgsyn.orgorgsyn.org |

| Aldehyde Source | Paraformaldehyde (1.6 equiv.) | orgsyn.orgorgsyn.org |

| Amine Additive | Diisopropylamine (1.4 equiv.) | orgsyn.orgorgsyn.org |

| Solvent | Tetrahydrofuran (THF) | orgsyn.orgorgsyn.org |

| Temperature | Reflux (~66 °C) | orgsyn.orgorgsyn.org |

| Yield | 38-45% | orgsyn.orgorgsyn.org |

Development of Practical Gram-Scale and Large-Scale Procedures for this compound Production

The transition from laboratory-scale synthesis to practical, large-scale production of this compound has been a significant area of research, focusing on efficiency, cost-effectiveness, and ease of operation. A key development in this area is a procedure utilizing a copper(I) iodide (CuI)-catalyzed reaction of propargyl alcohol. orgsyn.orgorgsyn.org This method has proven effective for synthesizing the target compound on a 0.4 mole scale, yielding a practical procedure for obtaining significant quantities of this compound. orgsyn.org

Initial protocols often faced challenges with workups and product separation, rendering them impractical for large-scale applications. orgsyn.org Subsequent research led to the development of a more robust procedure using tetrahydrofuran (THF) as the optimal solvent. orgsyn.org In this established method, propargyl alcohol reacts with paraformaldehyde in the presence of diisopropylamine and a catalytic amount of CuI. The reaction proceeds smoothly under reflux conditions over 24 hours. orgsyn.org While the original large-scale procedure used a relatively high loading of copper catalyst (0.5 equivalents), further refinements have focused on reducing the catalyst amount to improve cost-efficiency and environmental impact. orgsyn.orgresearchgate.net An improved protocol for gram-scale synthesis of functionalized terminal allenes, including this compound, was developed using only 7.5–10 mol-% of CuI, 1.6 equivalents of paraformaldehyde, and 1.4 equivalents of diisopropylamine. researchgate.net

The workup for the large-scale synthesis involves concentrating the reaction mixture, followed by an acidic workup with hydrochloric acid in diethyl ether at low temperatures. orgsyn.org The product is then isolated by distillation, yielding this compound as a colorless oil with purities often exceeding 98%. orgsyn.orgorgsyn.org Yields for this procedure are typically in the range of 38-45%. orgsyn.orgorgsyn.org

Table 1: Key Parameters for a Practical 0.4 Mol-Scale Synthesis of this compound orgsyn.org

| Parameter | Details |

| Starting Material | Propargyl alcohol (0.40 mol) |

| Reagents | Copper(I) iodide (CuI) (0.5 equiv), Paraformaldehyde (1.6 equiv), Diisopropylamine (1.4 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Conditions | Reflux (66 °C) for 24 hours |

| Scale | 0.4 mole |

| Yield | 38-45% |

| Purification Method | Distillation |

| Product Purity | 98% |

Novel and Emerging Synthetic Routes for Allenic Alcohols

The unique structural and reactive properties of allenic alcohols have driven the development of innovative synthetic strategies beyond traditional methods. These emerging routes offer advantages in stereoselectivity, efficiency, and substrate scope.

One notable method involves a one-step, stereospecific conversion of propargylic alcohols to allenes via a Mitsunobu reaction. acs.org This procedure utilizes o-nitrobenzenesulfonylhydrazine (NBSH) as a key reagent. The reaction proceeds through the inversion of the propargylic alcohol, followed by a sigmatropic elimination that releases dinitrogen to form the allene. acs.orgnih.gov This approach is efficient and provides access to a wide range of stereodefined allenes. acs.org

Another significant advancement is the direct, stereospecific reduction of propargylic alcohols using the Schwartz reagent (Cp₂Zr(H)Cl). nih.gov In this method, the zinc or magnesium alkoxides of propargylic alcohols react with the hydrozirconation reagent to generate allenes in high yield and with excellent transfer of chirality. nih.gov This technique is versatile, accommodating the synthesis of dialkyl-, aryl-, silyl-substituted, and terminal allenes. nih.gov

Photoredox catalysis has also emerged as a powerful tool for allene synthesis. A nickel-catalyzed, hydride-free protocol for the regioselective reduction of propargyl carbonates has been developed. rsc.org This method uses low loadings of inexpensive catalysts and a sustainable solvent, acetone, offering a green alternative to traditional hydride-based reductions. The mechanism is believed to involve novel protodenickelation of an allenylnickel species. rsc.org

Radical transformations represent another frontier in allene synthesis. rsc.org These methods include the radical 1,4-addition to 1,3-enynes, which allows for the simultaneous incorporation of two functional groups into the allene product. rsc.org A recently developed protocol for synthesizing homoallenic alcohols involves an allenyl radical-mediated allenylation of alkenes in a radical-polar crossover process. researchgate.net Other radical approaches begin with propargylic compounds, such as propargyl bromides, to generate the desired allene structures. rsc.org

Furthermore, methods based on sulfoxide-metal exchange reactions have been developed. researchgate.net In this approach, β-acetoxy or β-mesyloxy sulfoxides, derived from aldehydes and alkenyl aryl sulfoxides, undergo a reaction with a Grignard reagent or an alkyllithium compound at low temperatures to produce allenes in good yields. researchgate.net This strategy has also been successfully applied to the asymmetric synthesis of optically active allenes. researchgate.net

Table 2: Comparison of Emerging Synthetic Routes to Allenic Alcohols

| Synthetic Method | Key Reagents/Catalyst | Key Features |

| Mitsunobu Reaction acs.orgnih.gov | o-Nitrobenzenesulfonylhydrazine (NBSH), Triphenylphosphine (Ph₃P), Diethyl azodicarboxylate (DEAD) | One-step, stereospecific synthesis from propargylic alcohols; proceeds via sigmatropic elimination. |

| Schwartz Reagent Reduction nih.gov | Zirconocene chloride hydride (Cp₂Zr(H)Cl), EtMgCl or EtZnCl | Direct and stereospecific reduction of propargylic alcohol alkoxides; high yields and optical purity. |

| Nickel-Catalyzed Photoredox rsc.org | Nickel catalyst, photocatalyst, trialkylamine | Hydride-free reduction of propargyl carbonates; uses inexpensive catalysts and sustainable solvent. |

| Radical Transformations rsc.orgresearchgate.net | Radical initiators, 1,3-enynes or propargylic precursors | Access to difunctionalized allenes; can be mediated by photocatalysis. |

| Sulfoxide-Metal Exchange researchgate.net | Alkenyl aryl sulfoxides, Grignard reagents or alkyllithiums | Starts from aldehydes; enables asymmetric synthesis of chiral allenes. |

Chemical Transformations and Reactivity of 2,3 Butadien 1 Ol and Its Derivatives

Reactions Involving the Allene (B1206475) Moiety

The cumulated double bonds of the allene group in 2,3-butadien-1-ol are electron-rich and serve as a site for various addition and cycloaddition reactions. The electronic properties of the two C=C bonds can differ, influencing the regioselectivity of these transformations nih.gov.

Allenes readily undergo electrophilic and radical addition reactions. nih.govmsu.edu The addition of electrophiles to allenes can often lack selectivity, but the presence of a directing group, such as the hydroxyl in this compound, can impart significant control over the reaction's regio- and stereoselectivity. nih.gov

A notable example is the radical addition of p-toluenesulfonyl bromide (p-TsBr) to α-allenic alcohols, a class to which this compound belongs. This reaction, typically initiated by AIBN (azobisisobutyronitrile), proceeds with high regio- and stereoselectivity to yield (E)-γ-bromo-β-sulfonyl allylic alcohols. tandfonline.com The sulfonyl radical attacks the central carbon of the allene, leading to a stabilized allylic radical intermediate, which then abstracts a bromine atom. These products can be further transformed, for instance, into β-sulfonyl-α,β-unsaturated ketones through base-promoted 1,4-elimination. tandfonline.com

Table 1: Radical Addition of p-TsBr to Representative α-Allenic Alcohols

| α-Allenic Alcohol Substrate (R Group) | Product: (E)-γ-bromo-β-sulfonyl allylic alcohol | Yield (%) |

|---|---|---|

| n-Pentyl | (E)-2-(p-Tolylsulfonyl)-3-bromo-2-nonen-1-ol | 69 |

| Cyclohexyl | (E)-1-(Cyclohexyl)-2-(p-tolylsulfonyl)-3-bromo-2-propen-1-ol | 72 |

| Phenyl | (E)-1-Phenyl-2-(p-tolylsulfonyl)-3-bromo-2-propen-1-ol | 68 |

| p-Methoxyphenyl | (E)-1-(p-Methoxyphenyl)-2-(p-tolylsulfonyl)-3-bromo-2-propen-1-ol | 84 |

Data sourced from a study on the radical addition of p-TsBr to α-allenic alcohols. tandfonline.com

The allenic system of this compound can participate in cycloaddition reactions, acting as either a two- or four-carbon component. Its high reactivity makes it a valuable precursor for these transformations, particularly Diels-Alder reactions for forming carbon-carbon bonds. ontosight.ai

In Diels-Alder [4+2] cycloadditions, 1,3-dienes react with a dienophile to form a six-membered ring. libretexts.orgwikipedia.org While simple alkenes are often poor dienophiles, those substituted with electron-attracting groups react readily with dienes like 1,3-butadiene (B125203). libretexts.org Conversely, substituting the diene with electron-donating groups enhances reactivity. The hydroxyl group in this compound can influence its reactivity in such cycloadditions. For example, related substituted dienes like 2,4-hexadien-1-ol are known to be more reactive than their unsubstituted counterparts in hetero-Diels-Alder reactions with nitroso dienophiles. beilstein-journals.org

Beyond the classic Diels-Alder reaction, derivatives of this compound can undergo metal-catalyzed cycloadditions. A Palladium(II)-catalyzed homodimeric coupling-cyclization of 2,3-allenols has been shown to be an efficient method for synthesizing 4-(1',3'-dien-2'-yl)-2,5-dihydrofuran derivatives. researchgate.net This reaction demonstrates the dual functionality of the allenol, where one molecule's allene reacts with another's hydroxyl group in a cascade process.

Addition Reactions Across the Allene Double Bonds

Reactions Involving the Hydroxyl Functional Group

The primary hydroxyl group in this compound is a key site for functionalization, enabling the synthesis of a wide range of derivatives through esterification, etherification, oxidation, and reduction.

The hydroxyl group of this compound can be readily converted into esters and ethers using standard synthetic protocols. Esterification, for instance, can be achieved by reacting the alcohol with carboxylic acids or their derivatives. The resulting allenyl esters are valuable intermediates in their own right. For example, gold(I)-catalyzed rearrangements of allenyl carbinol esters lead to functionalized 1,3-butadien-2-ol esters. organic-chemistry.orgacs.org The esterification of the related compound 2,3-butanediol (B46004) with acetic acid has been studied extensively, often using acid catalysts, and serves as a model for this transformation. rsc.orgresearchgate.net

Intramolecular etherification of functionalized allenic alcohols is a powerful method for constructing heterocyclic rings. For instance, the oxidative cyclization of allenic alcohols using dimethyldioxirane (B1199080) can yield highly functionalized tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives through the intramolecular attack of the hydroxyl group on an intermediate allene diepoxide. researchgate.net Similarly, palladium-catalyzed reactions of 2,3-allenols can lead to dihydrofurans. researchgate.net

The oxidation of this compound can proceed at either the hydroxyl group or the allene moiety, depending on the reagents and conditions. Microbial oxidation of α-allenic alcohols has been reported to produce α-allenic acids, preserving the allene structure while oxidizing the alcohol. researchgate.net Oxidation of the allene itself can also occur. For instance, the atmospheric oxidation of the structurally related 1,3-butadiene is known to produce products like butadiene monoxide and crotonaldehyde. nih.govcopernicus.org

The reduction of this compound has been systematically studied using a variety of reducing agents. researchgate.net These reactions can exhibit different levels of selectivity, targeting either one or both double bonds of the allene system.

Table 2: Reduction of this compound with Various Reagents

| Reducing Agent | Major Product(s) | Observations |

|---|---|---|

| Lindlar Catalyst (Pd/CaCO₃/PbO) | But-2-en-1-ol, But-3-en-1-ol | Semi-reduction with good selectivity. |

| Pd-BaSO₄ | But-2-en-1-ol, But-3-en-1-ol | Similar to Lindlar catalyst. |

| Pt-C | Butan-1-ol | Complete reduction of the allene. |

| Rh-C | Butan-1-ol | Complete reduction of the allene. |

| Di-imide (N₂H₂) | But-2-en-1-ol | Selective reduction of one double bond. |

Data adapted from a comparative study on the reduction of unsaturated alcohols. researchgate.net

Esterification and Etherification Reactions

Rearrangement and Isomerization Reactions of Allenic Alcohols

Allenic alcohols and their derivatives are susceptible to a variety of synthetically useful rearrangement and isomerization reactions, often proceeding with high stereoselectivity.

A prominent example is the acs.orgacs.org-sigmatropic rearrangement. Under mild conditions, allenic alcohols can react with sulfonic acids to undergo a acs.orgacs.org-sigmatropic rearrangement, yielding 1,3-diene-2-ol sulfonates stereoselectively. rsc.org Similarly, the acs.orgnih.gov-Wittig rearrangement of propargyl ethers, which can produce allenic alcohols, is another type of sigmatropic reaction. organic-chemistry.org

Metal-free rearrangements of allenic alcohols have also been developed. These reactions can produce (E,E)-1,3-dien-2-yl triflates or chlorides, with the outcome influenced by the electronic nature of substituents on the carbon bearing the hydroxyl group. acs.orgnih.gov

Furthermore, metal-catalyzed isomerizations are common. Gold(I) catalysts have been shown to efficiently promote the rearrangement of allenyl carbinol esters into highly functionalized 1,3-butadien-2-ol esters. organic-chemistry.orgacs.org This transformation proceeds via a 1,3-shift of the ester group onto the gold-activated allene. organic-chemistry.org Rhodium(I) catalysts can also facilitate the isomerization of 2,3-allenyl carboxylates to 2-acetoxy-1,3(E)-alkadienes. acs.org

Table 3: Summary of Key Rearrangement and Isomerization Reactions

| Reaction Type | Reactant | Reagents/Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| acs.orgacs.org-Sigmatropic Rearrangement | Allenic alcohol | Sulfonic acid | 1,3-Diene-2-ol sulfonate | rsc.org |

| Metal-Free Rearrangement | Allenic alcohol | Trimethylsilyl triflate or chloride | (E,E)-1,3-Dien-2-yl triflate or chloride | acs.orgnih.gov |

| Gold-Catalyzed Isomerization | Allenyl carbinol ester | Gold(I) complex | 1,3-Butadien-2-ol ester | organic-chemistry.orgacs.org |

| Rhodium-Catalyzed Isomerization | 2,3-Allenyl carboxylate | Rhodium(I) complex | 2-Acetoxy-1,3(E)-alkadiene | acs.org |

Catalytic Transformations of Allene-Containing Structures

The unique electronic and structural properties of allenes, characterized by two cumulative carbon-carbon double bonds, make them highly reactive and versatile building blocks in organic synthesis. The presence of a hydroxyl group, as in this compound, introduces additional reaction pathways. Catalytic methods provide powerful tools to control the reactivity of these systems, enabling selective transformations into a variety of valuable products.

Metal-Catalyzed Isomerizations and Functionalizations

Transition metal catalysts have been extensively employed to mediate the transformation of allene-containing structures, including allenic alcohols and their derivatives. These catalysts can activate the allene moiety, leading to isomerizations, cyclizations, and various functionalization reactions.

Gold(I) complexes, in particular, have proven effective in catalyzing the rearrangement of allenyl carbinol esters. For instance, a gold(I)-catalyzed 1,3-shift of an ester group on an activated allene provides an efficient and stereoselective route to functionalized 1,3-butadien-2-ol esters. organic-chemistry.org This transformation proceeds under mild conditions with low catalyst loadings and is notable for its high E-selectivity. organic-chemistry.org The proposed mechanism involves the activation of the allene by the gold(I) catalyst, facilitating a 1,3-shift of the ester group through a cationic intermediate. organic-chemistry.org

Rhodium catalysts also facilitate the isomerization of allene derivatives. Rh(I) complexes can catalyze the isomerization of 2,3-allenyl carboxylates to yield 2-acetoxy-1,3(E)-alkadienes with high stereoselectivity. lboro.ac.uk Furthermore, rhodium(III) has been used in the C-H allylation of N-methoxybenzamides with allenes. nih.gov In reactions involving propargylic alcohols and boronic acids, rhodium catalysts can first promote the formation of an allenic alcohol, which may then undergo a subsequent rhodium-catalyzed intramolecular hydroalkoxylation to produce dihydrofurans. acs.org

Palladium catalysts are versatile for a range of transformations involving allenes. acs.org Pd(0)-catalyzed reactions of 2,3-allenols with aryl or alkenyl halides can lead to the diastereoselective synthesis of highly optically active trans-2,3-disubstituted vinylic oxiranes. researchgate.net Palladium(II)-catalyzed oxidative carbocyclization reactions of enallenols have been developed to synthesize borylated cyclohexanol (B46403) derivatives and cis-fused bicyclic compounds with excellent diastereoselectivity. diva-portal.org These reactions often involve the coordination of a weakly coordinating functional group, like a hydroxyl group, which triggers the allene's attack on the metal center. diva-portal.org

Other metals have also been utilized. Cobalt complexes, for example, can catalyze the regioselective and stereoselective hydrosilylation of terminal allenes to produce linear (Z)-allylsilanes. d-nb.info Ruthenium(II) complexes have been shown to be active in the C-H allylation of electron-deficient alkenes with allyl alcohols, providing access to 1,4-diene skeletons. nih.gov Copper(I) iodide is a key catalyst in the one-step synthesis of functionalized terminal allenes from terminal alkynes, paraformaldehyde, and a dialkylamine; this method is applicable to the synthesis of this compound. orgsyn.orgresearchgate.netorgsyn.org

The hydrofunctionalization of allenes, such as hydroalkoxylation and hydroamination, represents an atom-economical method to generate valuable allylic structures. snnu.edu.cn A gold(I) catalyst system comprising Ph₃PAuNO₃ and sulfuric acid smoothly converts aryl allenes and various alcohols into allylic ethers with high regio- and stereoselectivity. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Transformations of Allene-Containing Alcohols and Derivatives

| Catalyst System | Substrate Type | Reaction Type | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Biphenylphosphine-gold(I) complex | Allenyl carbinol esters | Isomerization (1,3-ester shift) | (E)-1,3-Butadien-2-ol esters | Mild conditions, high E-selectivity, rapid reaction. | organic-chemistry.org |

| [Cp*RhCl₂]₂ | Non-terminal tertiary 2-alkynylic alcohols & Arenes | SN2'-type C-H Functionalization | Fully substituted allenes | Atom-economical reaction with water as the only byproduct; proceeds with perfect chirality transfer. | rsc.org |

| PdCl₂/NaI | 2,3-Allenols | Homodimeric coupling-cyclization | 4-(1',3'-Dien-2'-yl)-2,5-dihydrofurans | Efficient route to dihydrofuran derivatives; allows preparation of enantiopure products from optically active starting materials. | researchgate.net |

| Co(acac)₂ / Phosphine ligand | Terminal allenes | Hydrosilylation | Linear (Z)-allylsilanes | Excellent stereoselectivity (>98:2 Z/E); provides access to stereodefined (Z)-alkene units. | d-nb.info |

| PPh₃AuNO₃ / H₂SO₄ | Aryl allenes & Alcohols | Intermolecular Hydroalkoxylation | Allylic ethers | High regio- and stereoselectivity; broad substrate scope for alcohols. | organic-chemistry.org |

Acid-Catalyzed Rearrangements

Allenes can undergo rearrangement to form more thermodynamically stable conjugated 1,3-dienes under acidic conditions. encyclopedia.pub This transformation is a fundamental reaction of the allene functional group and is particularly relevant for alkyl-substituted allenes.

The generally accepted mechanism for this rearrangement involves the protonation of the central sp-hybridized carbon atom of the allene. lboro.ac.ukencyclopedia.pub This initial step generates a vinyl or allyl-type carbocation intermediate. Subsequent deprotonation from a carbon adjacent to the newly formed double bond leads to the creation of a conjugated diene system. The stability of the intermediate carbocation is a key factor influencing the reaction's feasibility; therefore, the reaction scope is often most effective for allenes with substituents that can stabilize this positive charge. lboro.ac.ukencyclopedia.pub

A classic example is the acid-catalyzed rearrangement of 3-methyl-1,2-butadiene (B1215419) to isoprene (B109036) (2-methyl-1,3-butadiene). lboro.ac.ukencyclopedia.pub Treatment of the allene with an acid like hydrogen chloride leads to the formation of the conjugated diene, often alongside allylic chloride addition products. lboro.ac.ukencyclopedia.pub The regiochemistry of the initial protonation dictates the final product distribution.

The pinacol (B44631) rearrangement, a well-known acid-catalyzed reaction of 1,2-diols, can also result in the formation of dienes as side products through elimination pathways that compete with the standard rearrangement to a ketone. msu.eduresearchgate.net For example, the acid-catalyzed dehydration of pinacol (2,3-dimethylbutane-2,3-diol) under vigorous conditions can yield 2,3-dimethyl-1,3-butadiene. msu.eduresearchgate.net The relative yield of the diene versus the pinacolone (B1678379) (the primary rearrangement product) can be influenced by the acid strength and concentration. researchgate.net

While the direct acid-catalyzed rearrangement of this compound itself is less specifically detailed, the principles governing the rearrangement of substituted allenes and the dehydration of diols suggest that under acidic conditions, it would be susceptible to transformations involving protonation of the allene moiety, potentially leading to conjugated dienols or further dehydration products.

Table 2: Examples of Acid-Catalyzed Rearrangements Involving Allene or Diene Formation

| Catalyst/Reagent | Substrate | Reaction Type | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Hydrogen Chloride (HCl) | 3-Methyl-1,2-butadiene | Isomerization/Rearrangement | Isoprene, Allylic chlorides | Demonstrates the rearrangement of an alkylallene to a conjugated diene via protonation of the central allene carbon. | lboro.ac.ukencyclopedia.pub |

| Aqueous Acid (various) | Pinacol (2,3-Dimethylbutane-2,3-diol) | Dehydration/Rearrangement | Pinacolone, 2,3-Dimethyl-1,3-butadiene | Diene is formed as a byproduct; its yield is sensitive to acid concentration and strength. | msu.eduresearchgate.net |

Derivatization and Functionalization of 2,3 Butadien 1 Ol

Synthesis of Substituted Allenic Alcohols and Functionalized Terminal Allenes

The synthesis of functionalized terminal allenes, including substituted derivatives of 2,3-butadien-1-ol, is a significant area of research. A prominent method involves the copper(I) iodide (CuI)-catalyzed reaction of terminal alkynes with paraformaldehyde in the presence of an amine. chemistryviews.orgresearchgate.net Researchers have developed facile and efficient protocols for the gram-scale synthesis of these compounds, which can accommodate various functional groups like hydroxyls or carbonyls. chemistryviews.orgresearchgate.net

One practical, large-scale procedure for the synthesis of terminal allenes uses tetrahydrofuran (B95107) (THF) as the solvent. orgsyn.org For instance, a 0.4 mol scale synthesis of this compound from propargyl alcohol has been established using 0.5 equivalents of CuI under refluxing conditions, yielding the product in 38-45% yield. orgsyn.org

The general synthetic strategy for producing terminal allenes from terminal 1-alkynes has been modified to improve yields. The use of CuI (0.5 equiv), dicyclohexylamine (B1670486) (Cy2NH, 1.8 equiv), and paraformaldehyde (2.5 equiv) in refluxing dioxane has been shown to produce terminal allenes in higher yields than previously reported methods and is compatible with functional groups such as mesylates, hydroxyls, and amides. researchgate.net

Furthermore, titanium-mediated cross-coupling reactions of allenic alcohols with alkynes have been investigated, leading to divergent pathways that can yield either stereodefined 1,4-dienes or substituted cross-conjugated trienes, depending on the substitution pattern of the allene (B1206475). nih.gov

A summary of a synthetic protocol for this compound is presented below.

| Reagents & Conditions | Product | Yield | Reference |

| Propargyl alcohol, CuI (0.5 equiv), paraformaldehyde (1.6 equiv), diisopropylamine (B44863) (1.4 equiv), THF, reflux | This compound | 38-45% | orgsyn.org |

Preparation and Reactivity of Esters Derived from this compound

The hydroxyl group of this compound can be readily esterified, leading to a class of compounds with unique reactivity, particularly in rearrangement and cycloaddition reactions.

Esters of allenic alcohols, known as allenyl carbinol esters, are valuable precursors for synthesizing functionalized 1,3-butadien-2-ol esters. A notable transformation is the gold(I)-catalyzed isomerization of these esters. csic.essigmaaldrich.comorganic-chemistry.org This reaction proceeds through a 1,3-shift of the ester group onto the gold-activated allene. organic-chemistry.org The process is characterized by its efficiency, speed, and high stereoselectivity, operating under mild conditions with low catalyst loadings (e.g., 1 mol %). sigmaaldrich.comacs.org

The reaction is quite general, tolerating a variety of ester groups such as acetates, benzoates, and pivalates. organic-chemistry.orgacs.org The resulting 1,3-butadien-2-ol esters are themselves useful building blocks for Diels-Alder reactions and other metal-catalyzed transformations. sigmaaldrich.comacs.org

| Substrate | Catalyst | Product | Yield | Reference |

| Allenyl carbinol esters | Gold(I) complex | 1,3-Butadien-2-ol esters | 53-100% | acs.org |

A specific derivative of interest is this compound, 4-[(4-methylphenyl)sulfonyl]-, benzoate (B1203000). This compound incorporates a benzoate ester at the hydroxyl position and a p-toluenesulfonyl (tosyl) group. lookchem.com The presence of both the sulfonyl and benzoate functionalities imparts unique reactivity to the molecule, making it a valuable reagent in organic synthesis. lookchem.com

Functionalized Allenyl Carbinol Esters

Application of this compound Derivatives in Catalysis

Derivatives of this compound are not only synthetic targets but can also function as catalysts themselves.

The compound this compound, 4-[(4-methylphenyl)sulfonyl]-, benzoate is known to act as a nucleophilic catalyst. lookchem.com It is employed in various chemical reactions to accelerate the formation of carbon-carbon and carbon-heteroatom bonds, thereby enhancing the efficiency and selectivity of synthetic processes. lookchem.com Its utility is particularly noted in the synthesis of complex organic molecules and in the pharmaceutical industry for the development of new drugs. lookchem.com

Synthesis of Biologically Relevant Allenic Derivatives (e.g., Adenallene Compounds)

The structural motif of this compound is found in biologically active molecules, most notably adenallene.

Adenallene, chemically named 4-(6-aminopurin-9-yl)buta-2,3-dien-1-ol, is a significant compound where an adenine (B156593) base is attached to the C4 position of the buta-2,3-dien-1-ol skeleton. guidechem.comontosight.ai It is an allene-containing analogue of adenosine (B11128) and has been studied for its potential biological activities. ontosight.ai

The synthesis of such nucleoside analogues has been achieved through various methods. One approach involves the base-catalyzed isomerization of the corresponding 2-butynol precursors. researchgate.net For instance, racemic 1,2-butadien-4-ols substituted with a nucleic acid base like adenine can be prepared from the corresponding 4-(N-purinyl)-2-butyn-1-ol. This isomerization proceeds effectively with basic heterocycles such as adenine and cytosine. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

2,3-Butadien-1-ol as a Versatile Synthetic Intermediate for Complex Molecules

This compound, the simplest allenol, is a highly valuable and versatile intermediate in organic synthesis. orgsyn.orgorgsyn.org Its utility stems from the presence of both an allene (B1206475) and a hydroxyl group, allowing it to participate in a wide array of chemical reactions. orgsyn.orgorgsyn.org This dual functionality makes it a key building block for the synthesis of more complex molecules, including those with applications in pharmaceuticals and agrochemicals. ontosight.ai

The reactivity of the allene moiety, combined with the potential for functional group manipulation at the hydroxyl position, opens up numerous synthetic pathways. orgsyn.orgorgsyn.orgontosight.ai For instance, this compound can be used in cross-coupling reactions. One study demonstrated the cross-coupling of this compound with a symmetrical alkyne, which, after the addition of a lithium alkoxide of the allene, resulted in a mixture of coupled products. nih.gov This highlights its role in constructing larger, more elaborate molecular frameworks.

Furthermore, the development of efficient, large-scale syntheses of this compound has made this intermediate more accessible for complex applications. orgsyn.orgchemistryviews.org Researchers have developed CuI-catalyzed methods for its gram-scale synthesis from readily available starting materials like 1-alkynes and paraformaldehyde. chemistryviews.org The availability of such practical synthetic routes enhances its potential for use in both academic research and industrial processes. orgsyn.org

Precursors for Polyfunctionalized Dienes in Synthesis

Functionalized 1,3-butadien-2-ol esters are valuable intermediates in organic synthesis, serving as precursors for a variety of significant transformations, most notably Diels-Alder reactions and metal-catalyzed additions. organic-chemistry.orgorganic-chemistry.org These dienes are key building blocks for the construction of cyclic and acyclic molecules with a high degree of functionalization. organic-chemistry.orgorganic-chemistry.org

A significant advancement in the synthesis of these important dienes is the gold(I)-catalyzed isomerization of allenyl carbinol esters. organic-chemistry.orgacs.orgnih.gov This method provides an efficient, rapid, and stereoselective route to various functionalized 1,3-butadien-2-ol esters. organic-chemistry.orgacs.org The reaction proceeds under mild conditions and involves a 1,3-shift of an ester group onto a gold-activated allene. organic-chemistry.orgacs.org This approach is a notable improvement over traditional methods that often require harsh conditions like high temperatures or strong acids and bases. organic-chemistry.org

The resulting functionalized 1,3-butadien-2-ol esters are highly versatile. They can participate as the diene component in Diels-Alder reactions, a powerful tool for forming six-membered rings, which are ubiquitous in natural products and pharmaceuticals. ontosight.aiorganic-chemistry.orgmasterorganicchemistry.com Additionally, these dienes are suitable substrates for various metal-catalyzed addition reactions, allowing for further elaboration of their molecular structure. organic-chemistry.orgorganic-chemistry.org The ability to generate these dienes with high stereoselectivity, particularly the E-isomer, is crucial for controlling the stereochemistry of subsequent reactions. organic-chemistry.org

Relationship to Biomass-Derived 1,3-Butadiene (B125203) Production

The catalytic dehydration of 2,3-butanediol (B46004) (2,3-BDO), a promising biorenewable chemical, presents a sustainable route to 1,3-butadiene (BD), a key monomer for synthetic rubber production. chemrxiv.orgresearchgate.net The reaction is typically acid-catalyzed and involves the removal of two water molecules from the 2,3-BDO molecule. google.com

Several reaction pathways have been proposed for this dehydration process. One prominent pathway proceeds through the formation of 3-buten-2-ol (B146109) (3B2OL) as a key intermediate. scispace.comresearchgate.net The 2,3-BDO is first dehydrated to 3B2OL, which then undergoes a second dehydration step to yield 1,3-butadiene. researchgate.net Another proposed mechanism involves the formation of 1,2-epoxybutane (B156178) as a kinetically viable and thermodynamically stable intermediate. chemrxiv.orgresearchgate.net This epoxide can then be converted to 1,3-butadiene under the reaction conditions. chemrxiv.orgresearchgate.net

The choice of catalyst and reaction conditions significantly influences the dominant pathway and the selectivity towards 1,3-butadiene over side products like methyl ethyl ketone (MEK) and isobutyraldehyde. scispace.com For instance, under certain conditions, the pinacol-pinacolone rearrangement can lead to the formation of MEK. scispace.com

Table 1: Proposed Reaction Pathways for 2,3-Butanediol Dehydration to 1,3-Butadiene

| Pathway | Key Intermediate(s) | Catalyst Type | Reference(s) |

| Sequential Dehydration | 3-Buten-2-ol | Metal Oxides, Phosphates | scispace.comresearchgate.netresearchgate.net |

| Epoxide Pathway | 1,2-Epoxybutane | Silica-supported Phosphoric Acid | chemrxiv.orgresearchgate.net |

The formation of 1,3-butadiene from 2,3-butanediol proceeds through key intermediates, with 3-buten-2-ol (3B2OL) and 1,2-epoxybutane being the most significant. chemrxiv.orgresearchgate.netscispace.comresearchgate.net The dehydration of 2,3-BDO to 3B2OL is a critical step, and 3B2OL itself can be further dehydrated to produce 1,3-butadiene. researchgate.net However, 3B2OL can also rearrange to form methyl ethyl ketone (MEK), a major byproduct. researchgate.net

Computational and experimental studies have provided strong evidence for the role of 1,2-epoxybutane as a stable intermediate in the reaction pathway, particularly when using silica-supported phosphoric acid catalysts. chemrxiv.orgresearchgate.net It has been demonstrated experimentally that 1,2-epoxybutane can be converted to 1,3-butadiene under the same reaction conditions used for 2,3-BDO dehydration. chemrxiv.orgresearchgate.net

The reaction network is complex, with multiple competing and sequential reactions. For example, the dehydration of 1,3-butanediol (B41344), a related C4 diol, also proceeds through buten-ol isomers like 2-buten-1-ol and 3-buten-1-ol (B139374) in addition to 3B2OL. ugent.be The relative rates of these reaction steps and the stability of the intermediates are highly dependent on the catalyst and reaction conditions.

Table 2: Key Intermediates and Their Roles in 1,3-Butadiene Formation

| Intermediate | Role | Subsequent Products | Reference(s) |

| 3-Buten-2-ol (3B2OL) | Primary dehydration product, precursor to BD | 1,3-Butadiene, Methyl Ethyl Ketone | scispace.comresearchgate.netresearchgate.net |

| 1,2-Epoxybutane | Kinetically and thermodynamically stable intermediate | 1,3-Butadiene | chemrxiv.orgresearchgate.net |

| 2-Buten-1-ol | Isomeric butenol (B1619263) intermediate | 1,3-Butadiene | ugent.be |

| 3-Buten-1-ol | Isomeric butenol intermediate | 1,3-Butadiene | ugent.be |

A wide variety of catalyst systems have been investigated for the selective dehydration of butanediols to 1,3-butadiene. These include silica-supported phosphoric acid and its metal phosphate (B84403) derivatives, various metal oxides, zeolites, and rare-earth oxides. chemrxiv.orghindustanuniv.ac.inmdpi.com

Silica-supported cesium dihydrogen phosphate (CsH₂PO₄/SiO₂) has shown particularly high selectivity for 1,3-butadiene, exceeding 90% in some cases. oup.comepa.gov The addition of alkali metals to the phosphate catalyst, such as cesium, can increase the basicity of the catalyst, which is suggested to improve selectivity. chemrxiv.org Other metal phosphates, including those of aluminum, titanium, zirconium, and niobium, have also been studied. researchgate.net

Alumina (γ-Al₂O₃) has been demonstrated as an effective catalyst for the direct dehydration of 2,3-BDO to 1,3-butadiene. researchgate.netscispace.com The amphoteric nature of γ-Al₂O₃ is considered important for its improved catalytic selectivity compared to more acidic catalysts. scispace.com

Rare-earth oxides, such as scandium oxide (Sc₂O₃) and cerium oxide (CeO₂), have also been reported as efficient catalysts for this transformation. researchgate.netgoogle.comresearchgate.net Scandium oxide, in particular, has been shown to yield high selectivity for 1,3-butadiene. google.comresearchgate.net

Table 3: Comparison of Catalyst Systems for 2,3-Butanediol Dehydration

| Catalyst System | Key Features | Reported 1,3-Butadiene Selectivity/Yield | Reference(s) |

| CsH₂PO₄/SiO₂ | High selectivity | >90% selectivity | oup.comepa.gov |

| H₃PO₄/SiO₂ | Well-studied system | Up to 63% yield | chemrxiv.orgresearchgate.net |

| γ-Alumina | Amphoteric nature, reduced byproducts | >80% selectivity to BD and 3B2OL | researchgate.netscispace.com |

| Scandium Oxide (Sc₂O₃) | High activity and selectivity | 88.3% yield at 411°C | researchgate.net |

| Cerium Oxide (CeO₂) | Effective for diol dehydration | Used for dehydration of various diols | google.comugent.be |

| Zirconium Oxide (ZrO₂) | Catalyzes dehydration to 3B2OL | Used in studies of reaction pathways | researchgate.net |

Analytical Methodologies for the Characterization and Reaction Monitoring of 2,3 Butadien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation and purity analysis of 2,3-butadien-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Detailed ¹H NMR analysis of this compound in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals that confirm its structure. orgsyn.org A broad singlet observed around 1.60 ppm is attributed to the hydroxyl (-OH) proton. The protons of the methylene (B1212753) group adjacent to the oxygen (CH₂OH) appear as a doublet of triplets at approximately 4.15 ppm. The terminal methylene protons of the allene (B1206475) group (=CH₂) resonate as a doublet of triplets around 4.85 ppm, and the allenic proton (-CH=) presents as a quintet near 5.35 ppm. orgsyn.org The purity of the compound can be determined with high precision using a 500 MHz ¹H NMR analysis with an internal standard like dimethyl fumarate. orgsyn.org

¹³C NMR spectroscopy further corroborates the structure by identifying the unique carbon environments. orgsyn.org The spectrum of this compound shows a signal for the carbon of the primary alcohol group at approximately 60.0 ppm. The central carbon of the allene group appears at a very deshielded position, around 207.8 ppm, which is characteristic of sp-hybridized carbons in an allene system. The other two carbons of the allene moiety are observed at approximately 76.7 ppm and 90.6 ppm. orgsyn.org Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments can further distinguish between CH, CH₂, and CH₃ groups, providing an additional layer of structural confirmation. libretexts.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OH | 1.60 (br s) | - |

| -CH₂OH | 4.15 (dt) | 60.0 |

| =C=CH₂ | 4.85 (dt) | 76.7 |

| -CH=C= | 5.35 (quint) | 90.6 |

| >C=C=C< | - | 207.8 |

Data sourced from Organic Syntheses, 2017. orgsyn.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. savemyexams.comlibretexts.org The technique relies on the principle that covalent bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation. savemyexams.com

The IR spectrum of this compound displays a characteristic broad absorption band in the region of 3300-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. pressbooks.pub A particularly strong and sharp absorption peak is observed around 1956 cm⁻¹, which is a hallmark of the asymmetric stretching of the C=C=C allenic system. Additionally, C-O stretching vibrations are typically found in the 1000-1300 cm⁻¹ range, with specific bands for this compound appearing at 1046 cm⁻¹ and 1010 cm⁻¹. orgsyn.orgpressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3333 (broad) |

| Allene (C=C=C) | Asymmetric Stretch | 1956 |

| Alcohol (C-O) | C-O Stretch | 1046, 1010 |

Data sourced from Organic Syntheses, 2017. orgsyn.org

Gas Chromatography (GC) for Reaction Progress Monitoring, Product Quantification, and Retention Time Analysis

Gas Chromatography (GC) is a powerful analytical technique for monitoring the progress of reactions involving this compound, quantifying the products, and determining their retention times. iarc.frgoogle.com In a typical GC setup, the sample is vaporized and carried by an inert gas through a column, where separation occurs based on the components' boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. iarc.fr

For instance, in the synthesis of this compound from propargyl alcohol, GC can be employed to monitor the consumption of the starting material and the formation of the product. orgsyn.org Under specific GC conditions (e.g., a particular column and temperature program), this compound has a characteristic retention time, which for one documented method is 2.55 minutes, distinct from the starting material, propargyl alcohol, which has a retention time of 2.18 minutes. orgsyn.org This allows for the real-time tracking of the reaction's conversion and yield.

Furthermore, GC coupled with Mass Spectrometry (GC-MS) is used to analyze complex mixtures of products that may arise from reactions of butadienols, such as in the dehydration of 1,2-butanediol (B146104) to 1,3-butadiene (B125203), where various butene isomers and other byproducts are formed. oup.comoiv.int The effluent from the GC column is directly introduced into a mass spectrometer, which provides mass-to-charge ratio information, aiding in the identification of the separated components. oiv.int

Advanced Spectroscopic Techniques for Microstructural Analysis of Related Polyols (e.g., Polybutadiene-ol Backbone Microstructure by FTIR and ¹H NMR)

While this compound is a monomer, its polymerization or the use of similar diene alcohols like hydroxyl-terminated polybutadiene (B167195) (HTPB) leads to the formation of polyols where the microstructure is critical to the material's properties. Advanced spectroscopic techniques, primarily Fourier Transform Infrared (FTIR) and ¹H NMR spectroscopy, are employed for the detailed microstructural analysis of these related polybutadiene-ols. researchgate.netresearchgate.net

The microstructure of a polybutadiene backbone is defined by the relative content of its isomeric units: cis-1,4, trans-1,4, and 1,2-vinyl configurations. researchgate.netscientific.net

FTIR Spectroscopy can quantify these microstructures by analyzing the characteristic IR absorption bands. researchgate.net The trans configuration shows an absorption band at approximately 966 cm⁻¹, the 1,2-vinyl configuration at 912 cm⁻¹, and the cis configuration around 725 cm⁻¹. researchgate.netresearchgate.net By establishing calibration curves, the percentage of each configuration in the polymer chain can be determined. scientific.net

¹H NMR Spectroscopy offers a more precise method for determining the microstructure. researchgate.net The ratio of the peak areas of different types of protons (alkylic, olefinic) provides quantitative information. researchgate.net Signals appearing between 2.5 and 4.5 ppm can also indicate the position of the hydroxyl groups within the polyol backbone. researchgate.net While FTIR is a viable method, NMR is often considered more accurate for determining the precise microstructure of these polyols. researchgate.netresearchgate.net

Other advanced techniques like Raman spectroscopy are also highly effective for polybutadiene characterization, as the C=C bond stretching of the cis, trans, and vinyl units give strong and distinct Raman signals at 1650 cm⁻¹, 1664 cm⁻¹, and 1639 cm⁻¹ respectively. endress.com

Table 3: Spectroscopic Methods for Polybutadiene-ol Microstructure Analysis

| Technique | Configuration | Characteristic Signal |

|---|---|---|

| FTIR | trans-1,4 | ~966 cm⁻¹ |

| 1,2-vinyl | ~912 cm⁻¹ | |

| cis-1,4 | ~725 cm⁻¹ | |

| Raman | trans-1,4 | 1664 cm⁻¹ |

| cis-1,4 | 1650 cm⁻¹ | |

| 1,2-vinyl | 1639 cm⁻¹ |

Data sourced from ResearchGate and AZoM. researchgate.netendress.comazom.com

Conclusion and Future Research Directions in 2,3 Butadien 1 Ol Chemistry

Summary of Current Research Landscape and Key Achievements

The current understanding of 2,3-butadien-1-ol has been primarily shaped by research into its synthesis and its utility as a reactive intermediate. A key achievement in its preparation is the development of a practical, large-scale synthesis from propargyl alcohol. orgsyn.orgorgsyn.org This one-step method, utilizing copper(I) iodide as a catalyst in the presence of paraformaldehyde and diisopropylamine (B44863), provides the allenol in moderate yields (38-45%). orgsyn.orgorgsyn.org This development has been crucial for making this compound more accessible for further studies.

The reactivity of this compound is characterized by the dual functionality of its allene (B1206475) and hydroxyl groups. orgsyn.org This allows it to participate in a wide array of chemical transformations, making it a valuable precursor for more complex molecules. ontosight.ai Its applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and polymers have been recognized, although specific industrial applications are not yet widespread. ontosight.ai The high reactivity of its diene system makes it a valuable precursor for Diels-Alder reactions, a powerful tool for forming carbon-carbon bonds. ontosight.ai

Challenges and Opportunities in the Development of Efficient and Sustainable Synthetic Methodologies

Despite progress, challenges remain in the synthesis of this compound and its derivatives. While the current primary synthetic route is effective, it relies on stoichiometric copper and requires careful control of reaction conditions. orgsyn.orgorgsyn.org A significant opportunity lies in the development of more sustainable and efficient catalytic systems. This could involve exploring catalysts based on more abundant and less toxic metals or developing catalytic cycles that operate under milder conditions with higher turnover numbers.

Furthermore, the broader challenge of sustainable chemical production is highly relevant to the chemistry of this compound's precursor, 1,3-butadiene (B125203), and related C4 chemicals. The production of 1,3-butadiene from biomass-derived sources like 2,3-butanediol (B46004) is an active area of research. researchgate.netresearchgate.netmdpi.com The dehydration of 2,3-butanediol to 1,3-butadiene presents its own set of challenges, including catalyst deactivation and the need for high reaction temperatures. mdpi.commdpi.com Advances in this area could indirectly benefit the sustainable production of this compound by providing greener routes to its synthetic precursors. The development of robust and efficient catalysts for these transformations remains a key challenge. mdpi.com

Frontiers in Mechanistic Elucidation and Computational Chemistry for Allene Reactivity

The unique electronic structure and reactivity of allenes continue to be a fertile ground for mechanistic and computational studies. rsc.org Computational chemistry has proven to be a powerful tool for understanding the bonding and reaction mechanisms of allenes, often complementing experimental findings. rsc.orgacs.org

For instance, DFT calculations have been employed to elucidate the mechanisms of rhodium-catalyzed cycloadditions involving allenes, revealing the subtle factors that govern reactivity and selectivity. rsc.org These studies highlight the importance of the coordination mode of the allene (i.e., reacting via the internal or external double bond) and the stability of metallacycle intermediates. rsc.org Similar computational approaches could provide deeper insights into the reactions of this compound, helping to predict its behavior in various chemical environments and to design new, selective transformations.

A key frontier is the application of advanced computational techniques to model the role of the hydroxyl group in directing the reactivity of the allene moiety in this compound. Understanding these intramolecular interactions is crucial for controlling the outcomes of its reactions. Furthermore, investigating the reaction mechanisms of this compound with various electrophiles and nucleophiles through computational studies can guide the development of novel synthetic applications.

Exploration of Novel Chemical Transformations and Expanding Applications of this compound and its Derivatives

The future of this compound chemistry lies in the exploration of novel chemical transformations and the expansion of its applications. Its unique structure suggests a wealth of untapped synthetic potential. For example, the development of stereoselective reactions involving the chiral axis of the allene group in derivatives of this compound is a promising area.

The conversion of this compound and its derivatives into valuable downstream products is another important research direction. For example, the telomerization of 1,3-butadiene (a related C4 diene) with various nucleophiles is an industrially relevant process for producing fine chemicals and polymer monomers. rsc.org Similar catalytic transformations could be envisioned for this compound, leading to a diverse range of functionalized molecules.

Moreover, the synthesis of functionalized 1,3-butadienes for use in synthetic rubbers is an area of active research. mdpi.com Derivatives of this compound could serve as precursors to novel monomers that impart enhanced properties to polymers. The exploration of its use in the synthesis of bioactive molecules and natural products also holds significant promise. As our understanding of the fundamental reactivity of this versatile allenol grows, so too will its applications in creating complex and valuable chemical entities.

常见问题

Q. What are the recommended synthetic routes for preparing enantiomerically pure 2,3-butadien-1-ol derivatives?

The stereoselective synthesis of this compound derivatives can be achieved via palladium-catalyzed cyclization or copper-catalyzed allenylation. For example, (R)-4-cyclohexyl-2,3-butadien-1-ol was synthesized using palladium catalysis with >95% enantiomeric excess (ee), as described in a validated organic synthesis protocol . Key steps include chiral ligand selection (e.g., BINAP derivatives) and precise control of reaction temperature to minimize racemization.

Q. How can this compound be characterized using NMR spectroscopy?

1H and 13C NMR are critical for structural elucidation. For 1,4-diphenyl-2,3-butadien-1-ol derivatives, distinct signals appear at δ 5.27 ppm (1H, CH) in 1H NMR and δ 128–203 ppm in 13C NMR for the conjugated diene system and hydroxyl-bearing carbon . Deuterated solvents (e.g., CDCl3) and 2D NMR techniques (COSY, HSQC) are recommended to resolve overlapping signals.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its flammability (UN No. 1987) and irritant properties, use explosion-proof equipment, impervious gloves, and safety goggles. Ensure proper ventilation (≥100 ft/min fume hood airflow) and avoid skin/eye contact . Storage should be in sealed containers at temperatures below 25°C, away from oxidizers.

Advanced Research Questions

Q. What mechanistic insights explain the retention behavior of this compound in water stationary phase gas chromatography (GC)?

this compound exhibits nearly twice the retention of mono-enes on polar water stationary phases due to its conjugated diene system and hydroxyl group, which enhance hydrogen bonding and dipole interactions. In a 30 m column at 50°C, retention times correlate with analyte polarity, making it useful for separating unsaturated alcohols in complex mixtures .

Q. How do stereochemical configurations influence the reactivity of this compound derivatives in cyclization reactions?

The axial chirality of allene intermediates dictates reaction pathways. For example, (Sa,S)-1,4-diphenyl-2,3-butadien-1-ol undergoes copper-catalyzed retro-allenylation to form pyrrolines, whereas its (Ra,R) diastereomer favors [2+2] cycloaddition. Stereochemical outcomes are confirmed via NOESY and X-ray crystallography .

Q. What computational methods are effective for modeling the electronic structure of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately predicts bond lengths (C1–C2: 1.31 Å, C2–C3: 1.28 Å) and frontier molecular orbitals. The HOMO-LUMO gap (≈5.2 eV) indicates susceptibility to electrophilic attack, consistent with experimental reactivity in Diels-Alder reactions .

Q. How can contradictions in reported NMR data for this compound derivatives be resolved?

Discrepancies in δ values (e.g., ±0.5 ppm for hydroxyl-bearing carbons) arise from solvent effects, concentration, or spectrometer calibration. Standardizing conditions (e.g., 400 MHz NMR, CDCl3) and referencing to TMS (δ 0.00 ppm) improves reproducibility. Cross-validation with IR (O–H stretch: 3300–3500 cm⁻¹) is advised .

Methodological Considerations

Q. What experimental design optimizes the separation of this compound from structurally similar alcohols in GC?

Use a polar stationary phase (e.g., polyethylene glycol) and temperature programming (50°C initial, 5°C/min to 200°C). For trace analysis, derivatization with BSTFA enhances volatility and peak resolution. Calibration curves (1–100 µg/mL) with R² > 0.99 ensure quantitative accuracy .

Q. How can kinetic studies elucidate the stability of this compound under acidic conditions?

Monitor degradation via UV-Vis (λmax = 210 nm) or GC-MS over time. Pseudo-first-order kinetics (pH 2–6) reveal a half-life of 12–48 hours, depending on temperature. Buffer solutions (e.g., phosphate, pH 4.5) stabilize the compound during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。